molecular formula C17H15NO3S B2533572 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid CAS No. 97132-10-0

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid

Cat. No.: B2533572
CAS No.: 97132-10-0
M. Wt: 313.37
InChI Key: OTVXCSSEGDVACV-UHFFFAOYSA-N
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Description

2-[(2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid is a heterocyclic compound featuring an isoindole core fused with a benzyl group at position 2, a ketone at position 3, and a sulfanyl-acetic acid moiety at position 1 (). The isoindole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric similarity to indole, a common motif in bioactive molecules.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-1H-isoindol-1-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-15(20)11-22-17-14-9-5-4-8-13(14)16(21)18(17)10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVXCSSEGDVACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Keto Acids with Amines

A widely employed method involves the cyclocondensation of 2-aroylcyclohexanecarboxylic acid derivatives with primary amines. For example, 2-p-toluoylcyclohexanecarboxylic acid reacts with benzylamine under acidic conditions (p-toluenesulfonic acid in toluene) to yield hexahydroisoindol-1-one intermediates. These intermediates undergo dehydrogenation or oxidation to introduce the 3-oxo group. Reaction conditions (reflux vs. fusion) influence the stereochemistry of the final product, with aromatic amines requiring higher temperatures (150–180°C).

Rhodium-Catalyzed Intramolecular Cyclization

Modern catalytic approaches utilize rhodium(II) acetate to facilitate intramolecular cyclization of benzyl azides with α-aryldiazoesters. This method proceeds via a rhodium carbenoid intermediate, followed by nucleophilic attack of the azide and nitrogen gas elimination, yielding α-imino esters that tautomerize to isoindoles. While this route offers excellent regiocontrol, scalability remains a challenge due to the cost of rhodium catalysts.

Sulfanyl Acetic Acid Moiety Incorporation

The sulfanylacetic acid side chain is appended through nucleophilic substitution or thiol-ene reactions:

Thiolation of Halogenated Intermediates

Bromination of 2-benzyl-3-oxo-isoindoline at the 1-position (N-bromosuccinimide, radical initiator) produces a reactive intermediate. Subsequent treatment with thioglycolic acid (HSCH2COOH) in the presence of triethylamine yields the target compound. This method achieves 70–90% yields but requires rigorous exclusion of moisture.

Mitsunobu Reaction

Coupling isoindol-1-ol derivatives with thioglycolic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine provides an alternative pathway. This approach preserves stereochemistry but is limited by the availability of hydroxylated precursors.

Optimization and Purification

Solvent and Temperature Effects

  • Cyclocondensation : Toluene or xylene at reflux (110–140°C) optimizes ring closure.
  • Thiolation : Tetrahydrofuran (THF) at 0–5°C minimizes disulfide byproducts.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted thioglycolic acid and dimeric side products. High-performance liquid chromatography (HPLC) with a C18 column resolves stereoisomers when present.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 78 95 Scalable High-temperature steps
Rh-catalyzed 92 98 Stereoselective Costly catalysts
Mitsunobu 65 90 Mild conditions Precursor availability

Mechanistic Insights

Acid-Catalyzed Cyclization

Protonation of the carbonyl group in 2-aroylcyclohexanecarboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the amine. The resulting hemiaminal intermediate dehydrates to form the isoindole ring.

Rhodium Carbenoid Formation

Rhodium(II) acetate generates a metal-carbenoid from α-aryldiazoesters, which undergoes [2+1] cycloaddition with benzyl azides. Subsequent tautomerization via a six-membered transition state ensures regioselective isoindole formation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic thiolation steps, reducing reaction times from hours to minutes.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (100°C, 300 W) achieve 80% yield for the final coupling step, minimizing organic solvent use.

Chemical Reactions Analysis

Types of Reactions

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies suggest that compounds with similar structures can act as PARP (Poly (ADP-ribose) polymerase) inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of isoindole derivatives. The compound may help in conditions such as neurodegenerative diseases by mitigating oxidative stress and inflammation. Research has shown that similar compounds can enhance neuronal survival and function, suggesting a potential application in treating diseases like Alzheimer's or Parkinson's .

Cardiovascular Health

The compound's ability to modulate pathways involved in cardiovascular health has been noted. Some studies have indicated that isoindole derivatives can influence lipid metabolism and reduce inflammation, which are critical factors in cardiovascular diseases .

Synthesis and Derivatives

The synthesis of 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The exploration of its derivatives is ongoing, with researchers focusing on modifications that could improve efficacy and reduce toxicity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was identified as the induction of apoptosis mediated by the activation of caspases .

Case Study 2: Neuroprotection

In another study, the compound was tested on models of oxidative stress-induced neurotoxicity. Results showed significant protection against cell death, attributed to its antioxidant properties .

Mechanism of Action

The mechanism of action of 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • The benzyl and sulfanyl groups in the target compound increase molecular weight and lipophilicity compared to simpler isoindole-acetic acids (e.g., C₁₀H₉NO₃) .
  • Substitution with chloropyridinyl () enhances polarity due to the electron-withdrawing chlorine and pyridine nitrogen, reducing logP relative to the benzyl-sulfanyl analog.

Stability and Reactivity

  • Target Compound : The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions. Stability studies in (acidic/basic hydrolysis) suggest the acetic acid moiety is stable at neutral pH but may decarboxylate under strong acidic conditions.
  • Analogues :
    • Carboxylic Acid Derivatives () : Higher thermal stability due to hydrogen bonding (melting points >200°C).
    • 1,3-Dioxo Derivatives () : Enhanced electrophilicity at the ketone positions, enabling nucleophilic additions.

Crystallographic Data

  • The target compound’s crystal structure is unreported, but SHELX software () is widely used for isoindole derivatives.
  • 2-(1-Oxoisoindolin-2-yl)acetic acid () exhibits intermolecular hydrogen bonding between the acetic acid and ketone groups, stabilizing its crystal lattice.

Biological Activity

The compound 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid (CAS No. 97132-10-0) is a sulfur-containing derivative of isoindole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15NO3S
  • Molecular Weight : 313.37 g/mol
  • Structure : The compound features a benzyl group, a keto group, and a sulfanyl group, which are critical for its biological activity.

Pharmacological Properties

Recent studies have indicated that this compound exhibits various pharmacological activities:

  • Antioxidant Activity : The compound has been shown to enhance the cellular defense system against oxidative stress by modulating the Nrf2-Keap1 pathway. This interaction is crucial for the transcription of antioxidant enzymes, making it a potential candidate for treating diseases related to oxidative stress and inflammation .
  • Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property could be beneficial in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Preliminary tests indicate that the compound has antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:

  • Nrf2 Activation : The compound activates Nrf2, which translocates to the nucleus and induces the expression of genes involved in antioxidant defense mechanisms. This process is critical in combating oxidative stress and protecting cells from damage .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Case Study on Oxidative Stress : A study demonstrated that treatment with the compound significantly reduced markers of oxidative stress in a rat model of diabetes. The results showed decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, indicating enhanced antioxidant capacity .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophages. The results indicated that treatment with the compound reduced the production of TNF-alpha and IL-6, key mediators of inflammation .

Data Table

Biological ActivityMechanism of ActionReference
AntioxidantNrf2 activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Use Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., carbonyl, sulfanyl) and compare experimental peaks with theoretical calculations for validation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments, particularly in the isoindolinone and benzyl moieties. Vibrational modes can be analyzed via FT-Raman spectroscopy, complemented by density functional theory (DFT) to correlate experimental and theoretical vibrational frequencies .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize acute toxicity mitigation by using personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water. Avoid inhalation by working in a fume hood. For synthesis or purification steps involving acetic acid or other solvents, ensure proper ventilation and secondary containment to manage spills .

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity, especially since commercial suppliers like Sigma-Aldrich do not provide analytical data for structurally similar compounds. Recrystallization in a DMF/acetic acid mixture (1:1 v/v) is effective for removing impurities, as demonstrated in isoindole derivative synthesis .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound under varying reaction conditions?

  • Methodological Answer : Implement a split-plot design with randomized blocks to test variables such as temperature (reflux vs. microwave-assisted synthesis), catalyst concentration (e.g., sodium acetate), and reaction time. Use ANOVA to identify significant factors affecting yield. Subplot variables could include solvent systems (acetic acid vs. ethanol), while sub-subplots may assess batch-to-batch reproducibility .

Q. How do steric and electronic effects influence the reactivity of the sulfanyl-acetic acid moiety in nucleophilic acyl substitution reactions?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis via DFT to calculate electrophilicity indices. Compare the electron-withdrawing effect of the 3-oxo-isoindolinone ring with steric hindrance from the benzyl group. Experimental validation can involve reacting the compound with amines or alcohols under controlled conditions and monitoring reaction rates via LC-MS .

Q. What are the potential contradictions in biological activity data for structurally analogous compounds, and how can they be resolved?

  • Methodological Answer : Address discrepancies by standardizing assay conditions. For example, antibacterial activity of benzisothiazolone derivatives varies with bacterial strain and solvent choice (DMSO vs. aqueous buffers). Use a fixed concentration range (e.g., 1–100 µM) and include positive controls (e.g., ciprofloxacin) in triplicate experiments. Meta-analysis of existing literature can identify trends in structure-activity relationships (SAR) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradability tests in simulated freshwater and soil systems. Monitor hydrolysis rates at pH 4–9 and photodegradation under UV light (λ = 254 nm). Use LC-MS/MS to quantify transformation products, such as 2-mercaptoacetic acid or benzyl alcohol derivatives. Ecotoxicity can be evaluated via Daphnia magna acute toxicity assays (48-h EC₅₀) .

Key Research Gaps

  • The environmental persistence of the sulfanyl group in aquatic systems remains unstudied.
  • No in vivo pharmacokinetic data exists for this compound, limiting its pharmacological potential assessment.

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